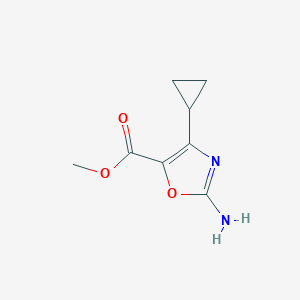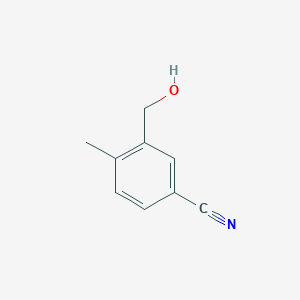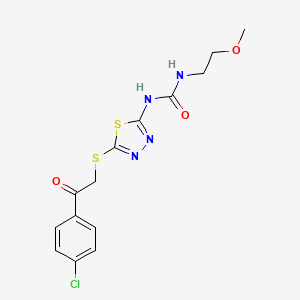![molecular formula C14H26N2O3 B2874422 Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate CAS No. 1214211-06-9](/img/structure/B2874422.png)
Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate is a chemical compound with potential applications in various scientific fields. This compound features a cyclohexylamino group attached to a carbonyl group, which is further connected to a 3,3-dimethylbutanoate moiety. Its unique structure makes it a subject of interest for researchers exploring new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate typically involves multiple steps. One common approach is the reaction of cyclohexylamine with a suitable carbonyl compound, followed by the introduction of the 3,3-dimethylbutanoate group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile building block for organic synthesis.
Biology: In biological research, Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Researchers may investigate its effects on biological systems to identify therapeutic uses.
Industry: In the industrial sector, this compound could be utilized in the production of specialty chemicals or materials. Its unique properties may make it suitable for specific applications in manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate exerts its effects involves interactions with molecular targets and pathways. The cyclohexylamino group may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific biological system and the context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-(cyclohexylamino)benzoate
Methyl 2-(cyclohexylamino)-5-nitrobenzoate
Uniqueness: Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate stands out due to its specific structural features, such as the presence of the 3,3-dimethylbutanoate group
Properties
IUPAC Name |
methyl 2-(cyclohexylcarbamoylamino)-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)11(12(17)19-4)16-13(18)15-10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGKSBKSNHFSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)NC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2874340.png)
![(2Z)-3-METHYL-3-[(2-PHENOXYPHENYL)CARBAMOYL]PROP-2-ENOIC ACID](/img/structure/B2874341.png)
![5-methyl-3-(3-methylbutyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2874342.png)


![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide](/img/structure/B2874348.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2874350.png)
![2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2874353.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874354.png)
![N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2874356.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2874360.png)

![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2874362.png)
